

# Spectral Analysis of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Amino-3-fluorophenol hydrochloride

**Cat. No.:** B579377

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This technical guide provides a comprehensive overview of the spectral data for **4-Amino-3-fluorophenol hydrochloride**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Executive Summary

**4-Amino-3-fluorophenol hydrochloride** is a crucial building block in the development of various pharmaceutical compounds. A thorough understanding of its spectral properties is essential for its identification, characterization, and quality control. This guide presents available and predicted spectral data, along with detailed experimental protocols for acquiring such data. While experimental spectra for the hydrochloride salt are not widely available in public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and discusses the expected spectral changes upon protonation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-Amino-3-fluorophenol hydrochloride**. The following tables summarize the available  $^1\text{H}$  NMR data for the free base and predicted  $^{13}\text{C}$  NMR data for the hydrochloride salt.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-d<sub>6</sub>. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though the acidic protons of the ammonium (-NH<sub>3</sub><sup>+</sup>) and hydroxyl (-OH) groups will be highly dependent on the solvent and concentration.

Table 1: <sup>1</sup>H NMR Spectral Data of 4-Amino-3-fluorophenol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.78	s	1H	-OH
6.59	dd, J=8.4, 10.4 Hz	1H	H-6
6.43	m	1H	H-5
6.34	m	1H	H-2
4.38	m	2H	-NH <sub>2</sub>

Source: DMSO-d<sub>6</sub>

## <sup>13</sup>C NMR Data

Specific experimental <sup>13</sup>C NMR data for **4-Amino-3-fluorophenol hydrochloride** is not readily available. The predicted chemical shifts are based on established substituent effects on the benzene ring. The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom significantly influences the carbon chemical shifts.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-Amino-3-fluorophenol Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
145-155 (d, $^1\text{JCF}$ )	C-3
140-150	C-4
130-140	C-1
115-125 (d, $^2\text{JCF}$ )	C-2
110-120 (d, $^2\text{JCF}$ )	C-5
105-115 (d, $^3\text{JCF}$ )	C-6

Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a doublet due to carbon-fluorine coupling.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-3-fluorophenol hydrochloride** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for **4-Amino-3-fluorophenol Hydrochloride**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Description
3200-3500	O-H stretch	Broad band due to phenolic hydroxyl group
2800-3200	N-H stretch	Broad band for the ammonium salt ( $-\text{NH}_3^+$ )
1500-1600	N-H bend	Characteristic of the ammonium salt
1580-1620	C=C stretch	Aromatic ring
1200-1300	C-O stretch	Phenolic C-O bond
1100-1200	C-F stretch	Carbon-fluorine bond

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion  $[M]^+$  is a key identifier.

Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol

Parameter	Value
Molecular Formula	$C_6H_6FNO$
Exact Mass	127.0433 u
Molecular Weight	127.12 g/mol
Expected $[M+H]^+$ for Hydrochloride	128.0511 u

Source: PubChem CID 2735919[1]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

### NMR Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-3-fluorophenol hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.

- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
  - Reference the spectrum to the solvent peak.

## FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

- Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
  - ATR: Place a small amount of the powder directly onto the ATR crystal.[\[2\]](#) Ensure good contact by applying pressure.
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. [\[2\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry

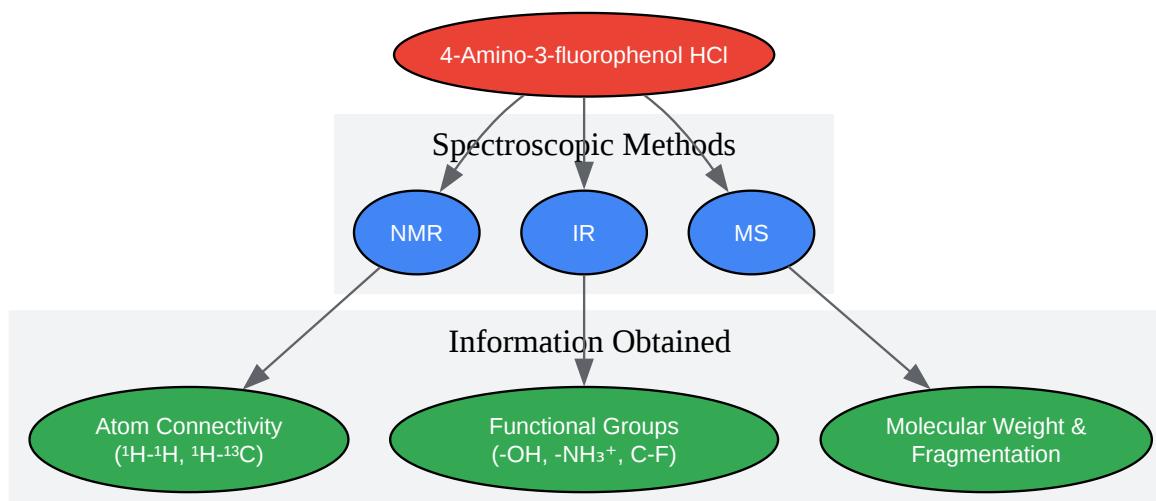
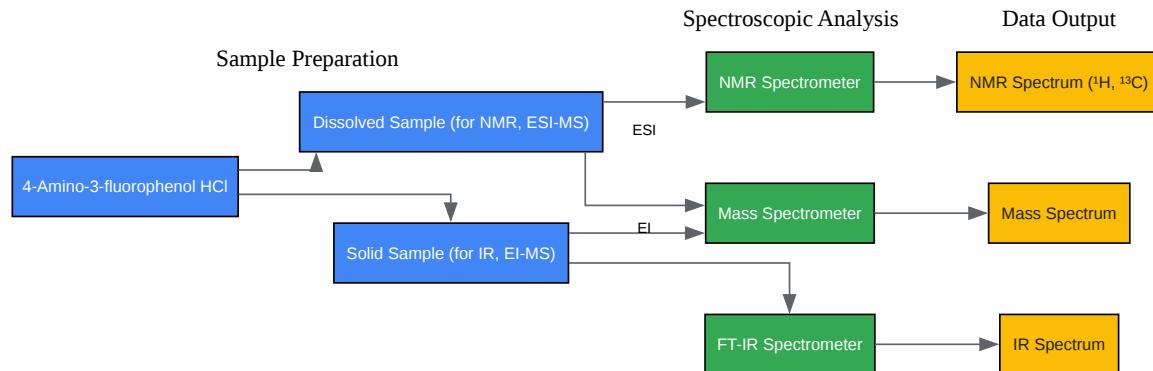
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography (GC) can be used. For less volatile samples, electrospray ionization (ESI) is suitable.
- Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.[3][4][5]
  - The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

## Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.



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